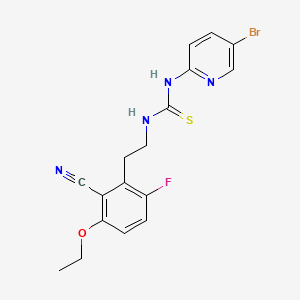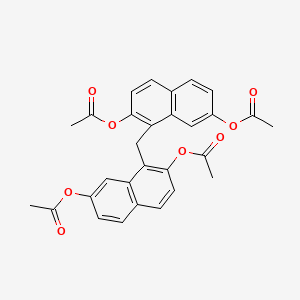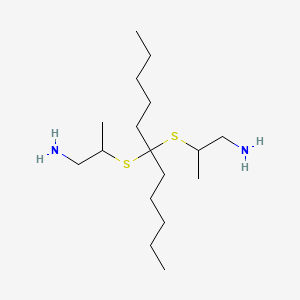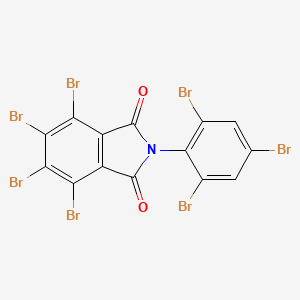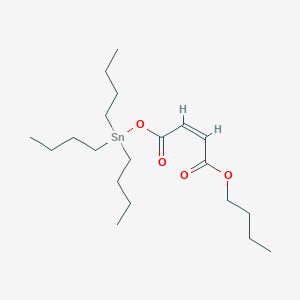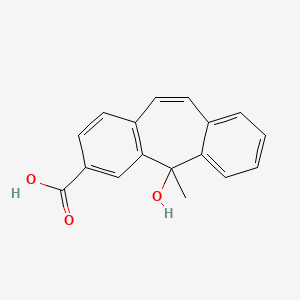
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt is a compound that belongs to the class of fatty acid esters. It is commonly known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is derived from octanoic acid and glycerol, with the addition of a sulfoacetate group and sodium salt, enhancing its solubility and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt typically involves the esterification of octanoic acid with glycerol (1,2,3-propanetriol). This reaction is catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The sulfoacetate group is then introduced through a sulfonation reaction, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the esterification and sulfonation reactions are optimized for high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group back to alcohols.
Substitution: The sulfoacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and sulfonates.
科学的研究の応用
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
作用機序
The mechanism of action of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and enhance the permeability of various substances. The sulfoacetate group provides additional ionic interactions, which can disrupt microbial cell walls, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
Glyceryl monooctanoate: Similar structure but lacks the sulfoacetate group.
Glyceryl monocaprylate: Another fatty acid ester with similar surfactant properties.
Glyceryl monodecanoate: Contains a longer fatty acid chain, resulting in different solubility and surfactant characteristics.
Uniqueness
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt is unique due to the presence of the sulfoacetate group, which enhances its solubility and ionic interactions. This makes it particularly effective as a surfactant and antimicrobial agent compared to its counterparts.
特性
CAS番号 |
67922-61-6 |
|---|---|
分子式 |
C13H25NaO9S |
分子量 |
380.39 g/mol |
IUPAC名 |
sodium;2-(2,3-dihydroxypropoxy)-2-oxoethanesulfonate;octanoic acid |
InChI |
InChI=1S/C8H16O2.C5H10O7S.Na/c1-2-3-4-5-6-7-8(9)10;6-1-4(7)2-12-5(8)3-13(9,10)11;/h2-7H2,1H3,(H,9,10);4,6-7H,1-3H2,(H,9,10,11);/q;;+1/p-1 |
InChIキー |
MWGQZTCESDKSRN-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC(=O)O.C(C(COC(=O)CS(=O)(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
